1-(2-Butoxyethoxy)ethanol

Overview

Description

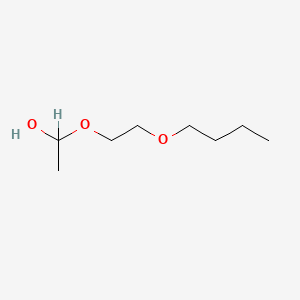

1-(2-Butoxyethoxy)ethanol, also known as diethylene glycol butyl ether, is an organic compound and one of several glycol ether solvents . It is a colorless liquid with a low odor and high boiling point . It is primarily used in paints and coatings and is an ingredient in some household cleaning products, cosmetics, and personal care products .

Synthesis Analysis

Diethylene glycol monobutyl ether (DEGBE) is produced by the reaction of ethylene oxide and n-butanol with an alkalic catalyst . DEGBE is also a chemical intermediate for the synthesis of diethylene glycol monobutyl ether acetate, diethylene glycol dibutyl ether, and piperonyl acetate .Molecular Structure Analysis

The molecular formula of this compound is C8H18O3 . It has an average mass of 162.227 Da and a monoisotopic mass of 162.125595 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, it is known that this compound is used as a solvent in various applications, suggesting it participates in dissolution processes .Physical and Chemical Properties Analysis

This compound is a colorless liquid with a slight odor . It has a melting point of -68°C and a boiling point of 230°C . It is soluble in water, ethanol, ethyl ether, and acetone .Scientific Research Applications

Thermo-Physical Properties and Spectral Analysis

1-(2-Butoxyethoxy)ethanol has been extensively studied for its thermo-physical properties and spectral analysis in binary liquid mixtures. Kaur and Dubey (2018) explored its interactions with alcohols like 1-hexanol, 1-octanol, and 1-decanol, focusing on excess functions and deviations in properties. The research used FT-IR techniques to investigate the -OH interactions between mixtures, contributing to our understanding of molecular interactions in liquid systems (Kaur & Dubey, 2018).

Excess Molar Volumes in Aqueous Mixtures

Wieczorek (1996) investigated the excess molar volumes of aqueous solutions of this compound, revealing insights into its behavior in water. This study contributes to the understanding of the compound’s properties in different solvent environments (Wieczorek, 1996).

Extraction of Alcohols from Water

A study by Chapeaux et al. (2008) explored the potential of this compound in the extraction of alcohols like 1-butanol from water. This research highlights the compound's relevance in the separation of alcohol-water mixtures, which is critical in industrial processes such as biofuel production (Chapeaux et al., 2008).

Viscosity and Refractive Index in Binary Systems

Research by Chiou, Chen, and Chen (2010) focused on the density, viscosity, and refractive index of binary systems involving this compound. This study provides valuable data for understanding the physical properties of mixtures containing this compound, which is useful for various industrial applications (Chiou, Chen, & Chen, 2010).

Interaction with Chloroalkanes

Pal and Kumar (1998) examined the excess molar volumes and dynamic viscosities of binary liquid mixtures of this compound with chloroalkanes. Their findings contribute to the understanding of molecular interactions in such mixtures, relevant for chemical processing and solvent applications (Pal & Kumar, 1998).

Spectral Studies with Amines

Dubey and Dhingra (2020) conducted acoustic, volumetric, transport, and spectral studies of binary liquid mixtures of this compound with various amines. This research is crucial for understanding the specific interactions between these compounds, which can be applied in chemical synthesis and analysis (Dubey & Dhingra, 2020).

Safety and Hazards

Properties

IUPAC Name |

1-(2-butoxyethoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-3-4-5-10-6-7-11-8(2)9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQOETZUGRUONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866425 | |

| Record name | 1-(2-Butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54446-78-5 | |

| Record name | Ethanol, 1-(2-butoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054446785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

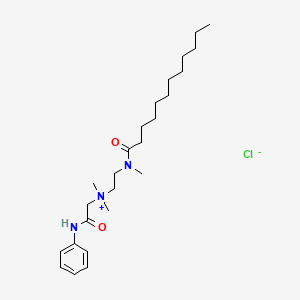

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

silane](/img/structure/B3053494.png)

![2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride](/img/structure/B3053501.png)